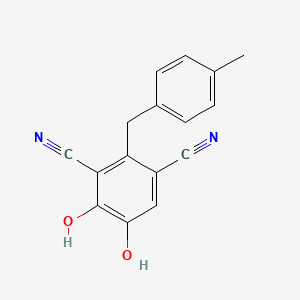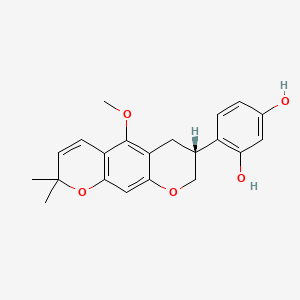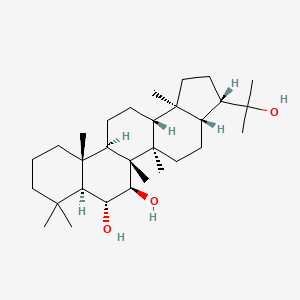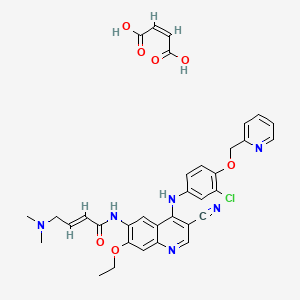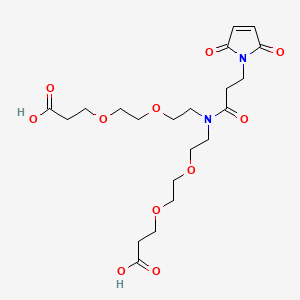
N-Mal-N-bis(PEG2-Säure)
Übersicht
Beschreibung
N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . It is a branched PEG derivative with two terminal carboxylic acids and a maleimide group . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The terminal carboxylic acids of N-Mal-N-bis(PEG2-acid) can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis
N-Mal-N-bis(PEG2-acid) has a molecular weight of 488.5 g/mol and a molecular formula of C21H32N2O11 .Chemical Reactions Analysis
The maleimide group of N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG2-acid) is a viscous liquid with a light yellow to yellow color . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Thiol-reaktives PEG-Reagenz
“N-Mal-N-bis(PEG2-Säure)” ist ein thiol-reaktives PEG-Reagenz {svg_1} {svg_2}. Es reagiert spezifisch mit Sulfhydrylgruppen, um bei einem pH-Wert zwischen 6,5 und 7,5 eine stabile Thioetherbindung zu bilden {svg_3} {svg_4}. Diese Eigenschaft macht es in einer Vielzahl von Forschungsanwendungen nützlich, bei denen stabile Bindungen an Thiolgruppen erforderlich sind.
Bildung stabiler Amidbindungen
Die terminalen Carbonsäuren von “N-Mal-N-bis(PEG2-Säure)” können in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Aminogruppen reagieren, um eine stabile Amidbindung zu bilden {svg_5} {svg_6}. Dieses Merkmal ist besonders nützlich in der Biokonjugation, wo stabile Bindungen benötigt werden, um Biomoleküle miteinander zu verknüpfen.
Arzneimittel-Abgabesysteme
“N-Mal-N-bis(PEG2-Säure)” wurde bei der Entwicklung von arzneimittelbeladenen, acetalierten Dextran-basierten Nanopartikeln für die Herz-Zielführung und Behandlung von Myokardinfarkt eingesetzt {svg_7}. Seine Fähigkeit, stabile Bindungen zu bilden, macht es zu einem wertvollen Werkzeug bei der Herstellung von zielgerichteten Medikamentenabgabesystemen.
Protein-Markierung
Die Maleimidgruppe von “N-Mal-N-bis(PEG2-Säure)” kann mit einer Thiolgruppe reagieren, um eine kovalente Bindung zu bilden {svg_8} {svg_9}. Diese Eigenschaft wird häufig bei der Protein-Markierung genutzt, wo sie verwendet werden kann, um Etiketten oder andere Moleküle für verschiedene Forschungsanwendungen an Proteine zu binden.
Verzweigter PEG-Linker
“N-Mal-N-bis(PEG2-Säure)” ist ein verzweigter PEG-Linker mit zwei terminalen Carbonsäuren und einer Maleimidgruppe {svg_10} {svg_11}. Diese Struktur ermöglicht es, in einer Vielzahl von Anwendungen als Linker zu verwenden, einschließlich der Herstellung komplexer biomolekularer Strukturen.
Biokonjugation
Die Fähigkeit von “N-Mal-N-bis(PEG2-Säure)”, stabile Bindungen sowohl mit Thiol- als auch mit Aminogruppen zu bilden, macht es zu einem wertvollen Werkzeug in der Biokonjugation {svg_12} {svg_13}. Es kann verwendet werden, um Biomoleküle in stabiler und kontrollierter Weise miteinander zu verknüpfen, was in vielen Bereichen der biologischen Forschung von entscheidender Bedeutung ist.
Wirkmechanismus
Target of Action
N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . Its primary targets are sulfhydryl groups . Sulfhydryl groups, also known as thiol groups, are functional groups consisting of a sulfur atom and a hydrogen atom. They are present in many important biological compounds, including the amino acid cysteine and the antioxidant glutathione.
Mode of Action
The compound interacts with its targets through a specific reaction. The maleimide group in N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
N-Mal-N-bis(PEG2-acid) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The affected pathways and their downstream effects would depend on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-acid) would depend on the specific PROTAC it is incorporated into. The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-acid) can be influenced by various environmental factors. For example, the pH needs to be between 6.5 and 7.5 for the maleimide group to react with sulfhydryl groups . Other factors, such as temperature and the presence of other compounds, could also potentially influence its action.
Safety and Hazards
The safety data sheet for a similar compound, Bis-PEG2-acid, suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Mal-N-bis(PEG2-acid) plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Mal-N-bis(PEG2-acid) can interact with these biomolecules through its terminal carboxylic acids and maleimide group .
Cellular Effects
As a component of PROTACs, it may influence cell function by selectively degrading target proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Mal-N-bis(PEG2-acid) exerts its effects at the molecular level through its interactions with other biomolecules. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage . The terminal carboxylic acids can react with primary amino groups in the presence of activators to form a stable amide bond .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQAPPGJQEYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110867 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2110449-02-8 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
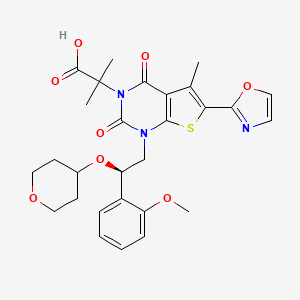
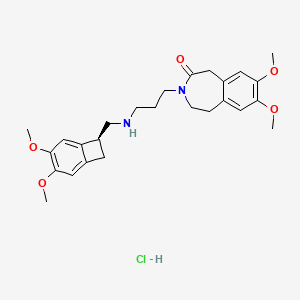



![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)


